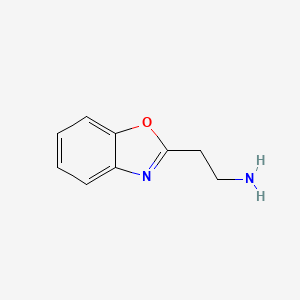

2-Benzoxazoleethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCFAEORPFKPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313790 | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623553-29-7 | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzoxazoleethanamine and Its Analogues

Precursor-Based Synthesis Strategies

Precursor-based strategies for the synthesis of 2-benzoxazoleethanamine and its analogues primarily revolve around the construction of the benzoxazole (B165842) ring from acyclic precursors. These methods often involve the condensation of a 2-aminophenol (B121084) derivative with a suitable carboxylic acid equivalent, followed by cyclization.

Utilization of 2-Aminophenol Derivatives in Benzoxazole Annulation

The most common and direct approach to the benzoxazole core involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative. nih.govrsc.org This method, known as benzoxazole annulation, is a cornerstone in the synthesis of a wide variety of 2-substituted benzoxazoles. The reaction typically proceeds through the formation of an intermediate o-hydroxyanilide, which then undergoes cyclodehydration to yield the benzoxazole ring.

For the specific synthesis of this compound, this would involve the condensation of 2-aminophenol with a derivative of β-alanine (3-aminopropanoic acid). The choice of the β-alanine derivative is crucial and can include the free acid, an ester, an acid chloride, or an amide. The reaction conditions for this transformation can vary significantly, often requiring high temperatures or the presence of a dehydrating agent or a catalyst to facilitate the cyclization step.

A general representation of this synthetic approach is depicted below:

Scheme 1: General synthesis of 2-substituted benzoxazoles from 2-aminophenol and a carboxylic acid derivative.

Detailed research has explored various reagents and conditions to promote this cyclization. For instance, polyphosphoric acid (PPA) is a commonly used reagent that serves as both a solvent and a dehydrating agent, driving the reaction towards the formation of the benzoxazole. Microwave irradiation has also been employed to accelerate this reaction, often leading to higher yields and shorter reaction times.

Condensation Reactions with Carbonyl Compounds and Derivatives

Another versatile precursor-based strategy involves the condensation of 2-aminophenol with various carbonyl compounds, such as aldehydes and ketones, followed by an oxidative cyclization step. nih.govresearchgate.netnih.gov While this method is more commonly used for the synthesis of 2-aryl and 2-alkyl benzoxazoles without an amine functionality on the alkyl chain, it can be adapted for the synthesis of analogues of this compound.

The initial step of this reaction is the formation of a Schiff base (imine) intermediate by the condensation of the amino group of 2-aminophenol with the carbonyl compound. This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the imine carbon. The final step is an oxidation reaction to form the aromatic benzoxazole ring. A variety of oxidizing agents can be employed for this purpose, including manganese dioxide (MnO2), lead tetraacetate, and even molecular oxygen from the air, often in the presence of a catalyst. nih.gov

For the synthesis of analogues of this compound, one could envision a strategy starting with a protected β-aminoaldehyde or β-aminoketone. The protecting group on the amine would need to be stable to the reaction conditions and readily removable after the formation of the benzoxazole ring.

Catalytic Approaches in Benzoxazole Ring Formation

Catalytic methods for the formation of the benzoxazole ring have gained significant attention as they often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric methods. These approaches can be broadly classified into metal-catalyzed reactions, acid-catalyzed reactions, and more recently, organocatalytic and biocatalytic strategies.

Metal-Catalyzed Cyclization Reactions

A wide range of transition metals have been shown to effectively catalyze the synthesis of benzoxazoles. These metals can facilitate various steps in the reaction mechanism, such as C-H activation, oxidative addition, and reductive elimination. Common metal catalysts include those based on palladium, copper, ruthenium, nickel, and iron. nih.govijpbs.com

Metal-catalyzed syntheses of benzoxazoles often utilize 2-aminophenol and a variety of coupling partners, including aldehydes, alcohols, and carboxylic acids. nih.gov For instance, palladium catalysts have been employed in the carbonylative annulation of 2-aminophenols with aryl or vinyl halides to produce 2-substituted benzoxazoles. Copper-catalyzed methods are also prevalent, often involving the intramolecular cyclization of o-haloanilides.

The following table summarizes some examples of metal-catalyzed benzoxazole syntheses:

| Catalyst | Reactants | Conditions | Product | Yield (%) |

| Ni(II) complex | 2-Aminophenol, Aromatic aldehydes | DMF, K2CO3, 80 °C, 3-4 h | 2-Aryl benzoxazoles | 87-94 |

| Palladium-supported nanocatalyst | 2-Aminophenol, Aldehydes | O2, K2CO3, DMF, 80 °C, 18 h | 2-Phenyl benzoxazole | 83-95 |

| TiO2–ZrO2 | 2-Aminophenol, Aromatic aldehyde | Acetonitrile (B52724), 60 °C, 15-25 min | 2-Aryl benzoxazole | 83-93 |

Table 1: Examples of Metal-Catalyzed Synthesis of Benzoxazole Derivatives. nih.gov

While many of these examples focus on 2-aryl benzoxazoles, the principles can be extended to the synthesis of 2-alkyl analogues. For example, ruthenium catalysts have been used in the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol to yield 2-alkylbenzoxazoles. ijpbs.com

Brønsted Acid and Lewis Acid Catalysis

Both Brønsted and Lewis acids are effective catalysts for the synthesis of benzoxazoles, primarily by activating the carbonyl group of the carboxylic acid or aldehyde partner, thereby facilitating the nucleophilic attack by the amino group of 2-aminophenol and promoting the subsequent cyclodehydration. acs.orgnih.gov

Commonly used Brønsted acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H2SO4), and various acidic ionic liquids. nih.gov For instance, a Brønsted acidic ionic liquid gel has been reported as a reusable and efficient catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.gov

Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), and various metal triflates (e.g., Sc(OTf)3, In(OTf)3) have also been widely employed. ijpbs.com These catalysts coordinate to the carbonyl oxygen, increasing its electrophilicity. A magnetic nanoparticle-supported Lewis acidic ionic liquid has been utilized for the synthesis of benzoxazoles under ultrasound irradiation, offering a green and efficient approach. nih.gov

The table below provides examples of acid-catalyzed benzoxazole syntheses:

| Catalyst | Reactants | Conditions | Product | Yield (%) |

| Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | Solvent-free, 130 °C, 5 h | 2-Substituted benzoxazoles | 85-98 |

| Fluorophosphoric acid | 2-Aminophenol, Aromatic/Aliphatic aldehyde | Ethanol, rt, 2.4 h | 2-Substituted benzoxazoles | - |

| Magnetic nanomaterial-supported Lewis acidic ionic liquid | 2-Aminophenol, Aldehydes | Solvent-free, sonication, 70 °C, 30 min | 2-Substituted benzoxazoles | Moderate to high |

Table 2: Examples of Acid-Catalyzed Synthesis of Benzoxazole Derivatives. nih.gov

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. While still less common than metal or acid catalysis for benzoxazole synthesis, some organocatalytic methods have been reported. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes to afford 2-arylbenzoxazoles. acs.org The reaction proceeds through the formation of a Breslow intermediate.

Another approach involves the use of photocatalysts. Eosin Y, an organic dye, has been used as a photocatalyst for the preparation of benzoxazole derivatives from 2-aminophenol and aldehydes under visible light irradiation. nih.gov This method avoids the need for pre-synthesized catalysts and harsh reaction conditions.

Biocatalytic strategies for the synthesis of benzoxazoles are still in their infancy and represent a promising area for future research. The use of enzymes could offer highly selective and environmentally benign routes to these important heterocyclic compounds. To date, however, there are very few reports of enzymatic or whole-cell biocatalytic systems for the de novo synthesis of the benzoxazole ring. The development of such methods would be a significant advancement in the green synthesis of this compound and its analogues.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The choice of solvent or reaction medium is a critical parameter in the synthesis of benzoxazoles, significantly influencing reaction rates, yields, and environmental impact. Traditional methods often employ organic solvents, but recent advancements focus on greener alternatives and solvent-free conditions. nih.gov

Solvent-free synthesis has emerged as a highly efficient and eco-friendly approach. researchgate.net The reaction of 2-aminophenol with aldehydes can be conducted without any solvent, often in the presence of a heterogeneous catalyst like Fe3O4@SiO2-SO3H or under microwave irradiation. ajchem-a.comajchem-a.comresearchgate.net This approach minimizes waste, reduces environmental harm, and simplifies product purification. ajchem-a.com

Another significant development in reaction medium engineering is the use of ionic liquids (ILs). Brønsted acidic ionic liquid (BAIL) gels have been used as effective heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions, achieving high yields at elevated temperatures. acs.orgnih.gov These catalysts are often recyclable and exhibit high thermal stability. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, have also been employed as catalysts under microwave irradiation, providing rapid and efficient synthesis with the advantage of catalyst recovery and reuse. mdpi.com

When solvents are necessary, the trend is towards greener options. Ethanol is often used as a solvent in nanocatalyst-driven reactions. ajgreenchem.com The use of aqueous mediums has also been explored, further enhancing the environmental credentials of the synthesis. organic-chemistry.org The choice of solvent can be critical; for instance, in a method for synthesizing 2-substituted benzoxazoles from tertiary amides, dichloromethane (B109758) (DCM) was used as the solvent in the optimized procedure. nih.gov

Temperature is a crucial factor that directly influences the kinetics of benzoxazole synthesis. The optimal temperature varies significantly depending on the specific synthetic methodology, including the reactants and catalysts used. For instance, nanocatalyst-mediated reactions have been optimized at temperatures ranging from 50°C to 70°C. ajchem-a.comajchem-a.comajgreenchem.com

In some systems, higher temperatures are necessary to achieve a reasonable reaction rate and yield. The synthesis of 2-phenylbenzoxazole (B188899) using a Brønsted acidic ionic liquid gel catalyst showed minimal product formation below 100°C and required a temperature of 130°C for optimal performance, achieving a 98% yield in 5 hours. acs.orgnih.gov This indicates a significant activation energy barrier for the reaction under these specific conditions. Conversely, some metal-catalyzed reactions can proceed efficiently at room temperature. nih.gov

The influence of pressure on the kinetics of benzoxazole synthesis is less extensively documented in recent literature compared to temperature. Most reported syntheses are conducted at atmospheric pressure. However, in processes like ammonia (B1221849) synthesis, which serves as a model for industrial catalytic reactions, both temperature and pressure are critical parameters for determining reaction kinetics and equilibrium. rsc.org For benzoxazole synthesis, especially in closed systems like microwave reactors, pressure can build up, which may influence reaction rates, but this is often a consequence of heating the solvent above its boiling point rather than an independently controlled variable.

Modern synthetic techniques like microwave irradiation and photochemistry offer significant advantages over conventional heating methods for the synthesis of benzoxazoles, including dramatically reduced reaction times, increased yields, and improved energy efficiency. mdpi.comresearchgate.neteurekaselect.com

Microwave-Assisted Synthesis: This technique utilizes the direct coupling of microwave energy with molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.neteurekaselect.com It has been widely applied to the synthesis of benzoxazole derivatives from 2-aminophenols and various partners like aldehydes, carboxylic acids, and nitriles. researchgate.neteurekaselect.com The reactions can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netmdpi.com For example, the condensation of 2-aminophenol with aromatic aldehydes can be achieved in minutes under microwave irradiation, sometimes with a catalyst like molecular iodine or a deep eutectic solvent, yielding excellent results. researchgate.netmdpi.com The use of microwave assistance in conjunction with PIFA (phenyliodine bis(trifluoroacetate)) as a promoter has enabled the one-pot synthesis of benzoxazole libraries in high yields. ias.ac.in

Photochemical Synthesis Routes: Photochemistry provides a unique pathway for constructing complex heterocyclic systems using light as a "clean" reagent. acs.org A notable example is the synthesis of naphthoxazoles and other fused heterobenzoxazoles. The process involves the photochemical ring closure of 5-(aryl/heteroarylethenyl)oxazoles. acs.org These precursor molecules, when irradiated under aerobic conditions in the presence of iodine, undergo an electrocyclization reaction to form the fused aromatic benzoxazole systems. acs.org This method highlights the potential of light-induced reactions to create complex molecular architectures that might be difficult to access through traditional thermal methods. acs.org

Novel Synthetic Pathways for Structural Diversification

Electrosynthesis has emerged as a powerful and environmentally benign strategy for the synthesis of benzoxazoles. rsc.orgrsc.org This approach avoids the need for stoichiometric chemical oxidants, high temperatures, and transition-metal catalysts, often generating minimal waste. organic-chemistry.orgacs.org The reactions are typically carried out under mild conditions in an electrochemical cell. rsc.orgrsc.org

One prominent electrochemical method involves the oxidative cyclization of glycine (B1666218) derivatives. organic-chemistry.org This atom-economical process proceeds without transition metals or external oxidants, producing hydrogen gas as the only byproduct. organic-chemistry.org Another innovative approach is the direct synthesis of 2-arylbenzoxazoles from the electrochemical oxidation of catechols in the presence of benzylamines. rsc.orgrsc.org The reaction mechanism is proposed to be an ECCE sequence: an initial E lectron transfer from the catechol to form an o-benzoquinone, followed by two C hemical reactions (imine formation and intramolecular cyclization), and a final E lectron transfer to yield the benzoxazole product. rsc.orgrsc.org

The use of electrochemically generated hypervalent iodine as a mediator also provides a clean method for the oxidative cyclization of ortho-iminophenols to form benzoxazoles. acs.org This "ex-cell" approach, where the reagent is generated separately, is compatible with a wide range of sensitive functional groups. acs.org These electrochemical strategies represent a significant advance in creating benzoxazole structures, offering high efficiency and sustainability. researchgate.netbohrium.com

Sequential One-Pot Procedures for Benzoxazole Construction

One prominent one-pot approach involves the reaction of 2-aminophenols with aldehydes. researchgate.net For instance, a direct synthesis of 2-arylbenzoxazoles can be achieved by treating a 2-aminophenol and a benzaldehyde (B42025) with a catalytic amount of hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) in an oxygen atmosphere. nih.gov This procedure first involves the formation of a phenolic Schiff base intermediate, which then undergoes gold-catalyzed oxidative cyclization to yield the final benzoxazole product in good to excellent yields. nih.gov The efficiency of this reaction is influenced by the choice of solvent and the electronic nature of the substituents on the aromatic aldehyde. nih.gov

Another versatile one-pot method allows for the synthesis of substituted 2-aminobenzoxazoles from 2-aminophenols and various amines using tetraalkyl orthocarbonates, such as tetramethyl orthocarbonate. google.com This reaction proceeds under mild conditions, often in the presence of acetic acid, and is tolerant of a range of functional groups. google.com The by-products are relatively benign, offering an advantage over classical methods that often use hazardous reagents like cyanogen (B1215507) bromide. google.com

Furthermore, palladium-catalyzed reactions have been employed in sequential one-pot syntheses. A procedure for generating 2-(hetero)aryl or 2-styryl benzoxazoles starts with an aminocarbonylation of aryl or vinyl bromides with 2-aminophenols as nucleophiles. organic-chemistry.org The resulting intermediate undergoes an acid-mediated ring closure in the same pot to furnish the desired benzoxazole derivative, demonstrating a broad substrate scope. organic-chemistry.org Similarly, triphenylbismuth (B1683265) dichloride has been used to promote a one-pot cyclodesulfurization reaction between 2-aminophenols and thioamides, affording 2-aryl- and 2-alkylbenzoxazoles under mild conditions. beilstein-journals.org

These one-pot strategies represent a significant step forward in the synthesis of benzoxazole-containing compounds, providing rapid and efficient access to complex molecules from readily available starting materials. researchgate.netbeilstein-journals.org

Table 1: Examples of Sequential One-Pot Procedures for Benzoxazole Synthesis

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Benzaldehydes | HAuCl4·4H2O, O2 | Condensation/Oxidative Cyclization | 2-Arylbenzoxazoles | nih.gov |

| 2-Aminophenol, Amines | Tetramethyl Orthocarbonate, Acetic Acid | Condensation/Cyclization | 2-Aminobenzoxazoles | google.com |

| Aryl/Vinyl Bromides, 2-Aminophenols | Pd-catalyst, Acid | Aminocarbonylation/Ring Closure | 2-(Hetero)aryl/2-Styryl Benzoxazoles | organic-chemistry.org |

| 2-Aminophenols, Thioamides | Triphenylbismuth Dichloride | Cyclodesulfurization | 2-Aryl/2-Alkylbenzoxazoles | beilstein-journals.org |

| o-Bromoanilines, Acyl Chlorides | Copper Nanoparticles | Acylation/Annulation | 2-Arylbenzoxazoles | ijpbs.com |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazole derivatives to minimize environmental impact and enhance safety. ijpbs.com These approaches focus on the use of eco-friendly catalysts, alternative energy sources, and benign solvent systems.

A significant area of development is the use of heterogeneous and reusable catalysts. ijpbs.com Catalysts such as fly ash, nano ceria (CeO2), nickel supported on silica (B1680970), and metal-organic frameworks like Cu(II)-SBA-15 have been successfully employed for the synthesis of 2-substituted benzoxazoles. ijpbs.comnih.govrsc.org These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduction of metal waste. rsc.org For example, Cu(II)-SBA-15 has been shown to be an efficient and recyclable catalyst for the condensation of o-aminophenol with substituted benzaldehydes, demonstrating good recyclability with sustained efficiency. rsc.org Similarly, imidazolium (B1220033) chloride, a type of ionic liquid, has been used as an effective, metal-free catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. mdpi.com

The replacement of volatile and toxic organic solvents with greener alternatives is another cornerstone of sustainable synthesis. Water has been utilized as a solvent for the samarium triflate-catalyzed reaction of o-aminophenols and aldehydes, providing a mild and efficient route to benzoxazoles. organic-chemistry.org Glycerol, a non-toxic and biodegradable solvent, has also been successfully used for the clean, catalyst-free synthesis of 2-arylbenzothiazoles, a related class of compounds, suggesting its potential applicability in benzoxazole synthesis. nih.gov

Alternative energy sources, such as microwave and ultrasound irradiation, have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The synthesis of various benzoxazole derivatives has been achieved through microwave-assisted condensation reactions, which often fall under green chemistry protocols due to their energy efficiency. mdpi.comjetir.org Ultrasound-assisted synthesis represents another environmentally friendly technique that has been applied to the formation of the benzoxazole core. mdpi.com These methods, along with mechanochemical reactions (grinding) and the use of deep eutectic solvents (DES), represent a significant shift towards more sustainable synthetic practices in the preparation of benzoxazole analogues. mdpi.com

Table 2: Comparison of Green Chemistry Approaches in Benzoxazole Synthesis

| Green Approach | Example | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Cu(II)-SBA-15 catalyzed condensation of o-aminophenol and aldehydes. | Recyclable catalyst, easy separation, reduced waste. | rsc.org |

| Green Catalyst | Fly ash for condensation of 2-amino phenol (B47542) and substituted aldehydes. | Environmentally benign, low cost. | nih.gov |

| Green Solvent | Samarium triflate-catalyzed synthesis in an aqueous medium. | Use of water as a safe and abundant solvent. | organic-chemistry.org |

| Alternative Energy Source | Microwave-assisted synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. | Reduced reaction time, increased energy efficiency, higher yields. | mdpi.com |

| Alternative Energy Source | Ultrasound-assisted synthesis of benzoxazole derivatives. | Environmentally friendly, shorter reaction times. | mdpi.com |

| Metal-Free Catalysis | Imidazolium chloride catalyzed reaction of 2-aminophenols and DMF derivatives. | Avoids use of heavy metals, economical. | mdpi.com |

Chemical Reactivity and Derivatization Studies of 2 Benzoxazoleethanamine

Mechanistic Investigations of Functional Group Transformations

Understanding the reaction mechanisms at each functional site of 2-Benzoxazoleethanamine is crucial for predicting its chemical behavior and designing synthetic pathways to novel derivatives. The primary amine offers a site for nucleophilic attack, while the aromatic core is susceptible to electrophilic substitution.

The primary amino group (-NH₂) at the terminus of the ethyl side chain is the most reactive nucleophilic site in the molecule under non-acidic conditions. Its chemistry is analogous to that of other primary alkylamines and related heterocyclic amines, such as 2-aminobenzothiazoles. Key transformations include acylation, alkylation, and sulfonylation.

Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. For instance, treatment with acetyl chloride in a suitable solvent yields N-[2-(1,3-benzoxazol-2-yl)ethyl]acetamide. The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Alkylation: Nucleophilic substitution reactions with alkyl halides lead to the formation of secondary or tertiary amines. The reaction proceeds via an Sₙ2 mechanism where the amine nitrogen acts as the nucleophile, displacing the halide from the alkylating agent. The extent of alkylation (mono- versus di-alkylation) can be controlled by stoichiometry and reaction conditions. For example, reacting this compound with an alkyl halide like benzyl (B1604629) bromide can yield the corresponding N-benzyl secondary amine.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields sulfonamides. This reaction is fundamental for creating derivatives with modified electronic and solubility characteristics.

The benzoxazole (B165842) ring system is aromatic and undergoes electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the fused oxazole (B20620) ring and the 2-alkylamino substituent.

Directing Effects: The benzoxazole system itself influences the position of substitution. The ring oxygen is an ortho-, para-director and activating, while the ring nitrogen is deactivating. The 2-ethanamine substituent is classified as a weakly activating group and is also an ortho-, para-director. The combination of these effects directs incoming electrophiles primarily to the benzene (B151609) portion of the core. Analysis of the resonance stabilization of the cationic intermediate (the arenium ion) suggests that electrophilic attack is most favored at the C-6 position, and to a lesser extent, the C-4 and C-7 positions.

Mechanisms of Key EAS Reactions:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a potent electrophile. wikipedia.org The mechanism proceeds through the formation of a sigma complex (arenium ion) upon attack by the aromatic ring, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Nitration: Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture), which generates the highly electrophilic nitronium ion (NO₂⁺). The benzoxazole ring attacks the nitronium ion, leading to substitution, predominantly at the C-6 position.

Sulfonation: Sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring.

Nucleophilic aromatic substitution (NAS) on the benzoxazole core is generally difficult unless the ring is activated by potent electron-withdrawing groups, which are not present in the parent this compound molecule.

Synthesis of Chemically Modified this compound Derivatives

The chemical reactivity of this compound provides a platform for the synthesis of a diverse library of derivatives. These modifications can be targeted at the aromatic ring, the ethylamine (B1201723) side chain, or involve the formation of salts.

There are two primary strategies for synthesizing ring-substituted derivatives of this compound.

Synthesis from Substituted Precursors: The most common and versatile method is to begin with a substituted 2-aminophenol (B121084). nih.govorganic-chemistry.orgnih.gov For example, a 5-chloro-2-aminophenol can be reacted with a suitable three-carbon synthon to construct the 6-chloro-2-benzoxazoleethanamine derivative directly. This approach avoids issues with regioselectivity that can arise from direct substitution.

Direct Electrophilic Aromatic Substitution: As described in section 3.1.2, direct halogenation, nitration, or sulfonation can be performed on the parent molecule to introduce substituents onto the benzene ring, with the position of substitution guided by the inherent directing effects of the scaffold.

| Substitution Reaction | Typical Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-benzoxazoleethanamine |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-benzoxazoleethanamine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(Benzoxazol-2-yl)ethanamine-6-sulfonic acid |

Note: The table indicates the predicted major products based on established principles of electrophilic aromatic substitution. Actual product distribution may vary with reaction conditions.

The primary amine of the side chain is a key site for derivatization, allowing for the extension of the molecule and the introduction of various functional groups. These modifications are typically achieved through standard amine chemistry. The synthesis of amide and N-alkyl derivatives are common examples, often used to explore structure-activity relationships in medicinal chemistry research. escholarship.org

| Reagent Class | Example Reagent | Product Structure | Derivative Class |

| Acyl Chloride | Acetyl Chloride | N-[2-(1,3-benzoxazol-2-yl)ethyl]acetamide | Amide |

| Alkyl Halide | Benzyl Bromide | N-Benzyl-2-(1,3-benzoxazol-2-yl)ethanamine | Secondary Amine |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-methylbenzenesulfonamide | Sulfonamide |

| Isocyanate | Phenyl Isocyanate | 1-[2-(1,3-benzoxazol-2-yl)ethyl]-3-phenylurea | Urea |

Note: This table provides illustrative examples of common derivatizations of the primary amine functional group.

For many research purposes, particularly those involving biological assays or requiring enhanced aqueous solubility, the basic ethanamine side chain is converted into a salt form. The most common salt is the hydrochloride.

The preparation is straightforward and involves treating a solution of the this compound free base, typically dissolved in an anhydrous organic solvent such as diethyl ether, methanol, or dichloromethane (B109758), with a solution of hydrogen chloride (e.g., anhydrous HCl in ether or gaseous HCl). The protonation of the primary amine leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration and dried. The formation of the salt can be confirmed by spectroscopic methods and elemental analysis. This process improves the compound's solubility in aqueous media and can enhance its stability and handling properties.

Application of Derivatization in Analytical Research Techniques

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure, called a derivative, which is more suitable for a particular analytical method. This process is often employed to enhance detectability, improve chromatographic separation, and increase the stability of the target compound. For a compound like this compound, which possesses a primary amine functional group, various derivatization strategies could theoretically be applied to enhance its analytical detection and separation.

Pre-column and Post-column Derivatization for Enhanced Detection

Derivatization techniques in chromatography are broadly categorized into pre-column and post-column methods. The choice between these two approaches depends on the analyte, the complexity of the sample matrix, and the specific requirements of the analysis.

Pre-column Derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. This approach offers several advantages, including a wider range of available reagents and reaction conditions, and the potential to remove excess derivatizing reagent and by-products prior to analysis, thus reducing potential interference. For a primary amine like this compound, common pre-column derivatizing reagents that introduce a chromophore or fluorophore could be utilized.

Table 1: Theoretical Pre-column Derivatization Reactions for Primary Amines

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Detection Method |

|---|---|---|---|

| Dansyl chloride | Primary Amine | Dansyl derivative | Fluorescence |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary Amine | Dinitrophenyl (DNP) derivative | UV-Vis |

| o-Phthalaldehyde (OPA) / thiol | Primary Amine | Isoindole derivative | Fluorescence |

Post-column Derivatization , conversely, occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. This method is advantageous when the analyte is unstable under pre-column derivatization conditions or when the derivatizing reagent could interfere with the separation process. The reaction must be rapid and reproducible.

Table 2: Potential Post-column Derivatization Reactions for Primary Amines

| Derivatizing Reagent | Functional Group Targeted | Key Characteristics | Detection Method |

|---|---|---|---|

| Ninhydrin | Primary Amine | Forms a colored product (Ruhemann's purple) | UV-Vis |

| Fluorescamine | Primary Amine | Non-fluorescent reagent forms a fluorescent product | Fluorescence |

Derivatization for Chromatographic Separation Sciences

Derivatization can significantly improve the chromatographic behavior of analytes. By altering the polarity, volatility, and size of a molecule, derivatization can lead to better peak shape, improved resolution between closely eluting compounds, and reduced interaction with the stationary phase. For this compound, derivatization of its primary amine group could be used to:

Increase Retention in Reversed-Phase Chromatography: By introducing a larger, more non-polar group, the retention of the derivative on a non-polar stationary phase (like C18) would be enhanced.

Improve Volatility for Gas Chromatography: For analysis by gas chromatography (GC), the polarity of the primary amine would need to be reduced. Derivatization with silylating or acylating agents would make the molecule more volatile and thermally stable.

Table 3: Derivatization Approaches to Modify Chromatographic Properties

| Derivatization Type | Reagent Class | Effect on Analyte | Application |

|---|---|---|---|

| Acylation | Anhydrides, Acid Chlorides | Increases hydrophobicity, reduces polarity | Reversed-Phase HPLC, GC |

| Silylation | Silylating agents (e.g., BSTFA) | Increases volatility, thermal stability | Gas Chromatography |

Tracer and Labeling Studies using this compound Derivatives

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or to quantify its concentration in complex biological samples. In this approach, one or more atoms in the molecule of interest are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). While no specific tracer or labeling studies involving this compound are documented in the available literature, the principles of such studies can be described.

A derivative of this compound could be synthesized with a stable isotope label. This labeled compound could then be introduced into a biological system. By using mass spectrometry to detect the isotopically labeled compound and its metabolites, researchers could:

Elucidate Metabolic Pathways: Track the transformation of the compound within an organism.

Perform Quantitative Analysis: Use the labeled compound as an internal standard for accurate quantification of the unlabeled analyte.

In a different application, a radioactive isotope could be incorporated into the structure of a this compound derivative to create a radiotracer. Such tracers are used in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize and quantify biological processes in vivo.

Table 4: Potential Applications of Labeled this compound Derivatives

| Labeling Type | Isotope Example | Analytical Technique | Purpose of Study |

|---|---|---|---|

| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H | Mass Spectrometry | Metabolic fate studies, quantitative analysis |

Spectroscopic and Structural Elucidation in 2 Benzoxazoleethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR analysis provides foundational information about the types and number of protons and carbons in a molecule. While specific experimental spectra for 2-Benzoxazoleethanamine are not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on the known structure and data from analogous compounds such as 2-methylbenzoxazole (B1214174) and other derivatives. chemicalbook.com

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The four aromatic protons, located on the benzene (B151609) ring portion, would typically appear in the downfield region (approximately 7.0-7.7 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns would depend on their position relative to the fused oxazole (B20620) ring. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethylamine side chain are expected to produce two distinct signals, likely triplets, in the upfield region (approximately 3.0-3.5 ppm) due to coupling with each other. The primary amine (-NH₂) protons would typically present as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound (C₉H₁₀N₂O), nine distinct carbon signals are anticipated. The carbons of the benzoxazole ring would resonate at lower field (110-165 ppm), with the carbon atom at the C2 position (bonded to the nitrogen and oxygen) being the most deshielded. The two aliphatic carbons of the ethylamine side chain would appear at a much higher field (ca. 30-50 ppm).

Predicted ¹H and ¹³C NMR Data for this compound Interactive Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 7.0 - 7.7 | Multiplet | 4H |

| -CH₂- (adjacent to ring) | ~3.2 | Triplet | 2H |

| -CH₂- (adjacent to NH₂) | ~3.0 | Triplet | 2H |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole C=N) | ~164 |

| Aromatic C-O | ~150 |

| Aromatic C-N | ~142 |

| Aromatic C-H | 110 - 125 |

| Aromatic Quaternary C | ~118 |

| -CH₂- (adjacent to ring) | ~45 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, the most prominent cross-peak in a COSY spectrum would be between the signals of the two inequivalent methylene (-CH₂) groups in the ethylamine side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. uobaghdad.edu.iq This would show clear correlations between each aromatic proton signal and its corresponding aromatic carbon signal, as well as correlations between the protons of each methylene group and their respective carbon signals. This technique is invaluable for definitively assigning the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. uobaghdad.edu.iq This is critical for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the protons of the methylene group adjacent to the benzoxazole ring to the C2 carbon of the ring, unequivocally establishing the attachment point of the ethylamine side chain to the heterocyclic system.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₉H₁₀N₂O, the exact mass of the neutral molecule is 162.0793 g/mol . HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, which would have a theoretical exact mass of 163.0871. The experimental confirmation of this mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition, ruling out other potential formulas with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, a primary fragmentation pathway would be the cleavage of the C-C bond between the benzoxazole ring and the ethylamine side chain (a benzylic-type cleavage). This would be expected to produce two major fragment ions:

A fragment corresponding to the ethylamine cation ([CH₂NH₂]⁺) or related species, with a mass-to-charge ratio (m/z) around 44.

A more stable fragment corresponding to the benzoxazole methylene cation or a rearranged equivalent, which would be the base peak in the spectrum. A key fragmentation would likely involve the loss of the terminal amino group and adjacent methylene, leading to a stable benzoxazolylmethyl cation at m/z 132.

Further fragmentation of the benzoxazole ring itself could also occur, consistent with fragmentation patterns observed for other benzoxazole derivatives. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nist.gov The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. libretexts.org

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features:

N-H Stretching: The primary amine (-NH₂) group would show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹. ucalgary.ca

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylamine chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=N Stretching: The carbon-nitrogen double bond within the oxazole ring would give rise to a strong absorption band around 1610-1660 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage within the benzoxazole ring would be identified by a strong absorption band, typically in the 1200-1250 cm⁻¹ range.

Table of Predicted IR Absorption Frequencies for this compound Interactive Table: Predicted IR Data

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Benzene Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| C=N Stretch | Oxazole Ring | 1610 - 1660 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are indispensable for the analysis of pharmaceutical compounds, ensuring their purity, and separating them from impurities or other components. sielc.com These methods are crucial throughout the drug development process for quality control and characterization. sielc.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and versatility. sielc.com The development of a robust HPLC method is a systematic process that involves selecting the appropriate stationary phase (column), mobile phase, and detector to achieve optimal separation. nih.gov

For a compound like this compound, a reversed-phase HPLC method would likely be the initial approach. Method development would involve screening various C18 or other suitable columns and optimizing the mobile phase, which typically consists of a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. google.combre.com The pH of the mobile phase would be a critical parameter to control the ionization state of the amine group in this compound, thereby affecting its retention and peak shape. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed for complex samples to ensure adequate separation of all components within a reasonable time. nih.gov

An example of typical starting conditions for HPLC method development is presented in the table below.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. bre.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Elutes the compound from the column. sielc.com |

| Elution Mode | Gradient | Optimizes separation for compounds with different polarities. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. bre.com |

| Detection | UV at a specific wavelength (e.g., 230 nm) | To detect and quantify the compound based on its UV absorbance. bre.com |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak shape. google.com |

This table represents a hypothetical starting point for method development, as specific data for this compound is not available.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Compounds containing polar functional groups like the primary amine in this compound are often not sufficiently volatile or may exhibit poor peak shapes due to interactions with the GC column. nih.gov

To overcome these issues, chemical derivatization is employed. This process modifies the analyte to increase its volatility and thermal stability. researchgate.net For a primary amine, common derivatization techniques include:

Silylation: Reacting the amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net

Acylation: Reacting the amine with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide derivative. nih.gov

The choice of derivatizing agent depends on the specific properties of the analyte and the desired chromatographic performance. researchgate.net The resulting volatile derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

| Derivatization Agent | Derivative Type | Key Advantages |

| BSTFA | Trimethylsilyl (TMS) | Common, effective for increasing volatility. |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives, often with clearer mass spectra. researchgate.net |

| TFAA | Trifluoroacetyl (TFA) | Highly volatile derivatives, good for electron capture detection (ECD). nih.gov |

This table outlines general derivatization strategies for primary amines; specific application to this compound has not been documented.

Chiral Separation of Enantiomeric Forms

Since this compound possesses a stereogenic center, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral chromatography is the most common technique for this purpose.

Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

For HPLC, CSPs are often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or cyclodextrins. The development of a chiral HPLC method involves screening a variety of chiral columns under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to find a system that provides adequate resolution between the enantiomers.

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Modes | Principle of Separation |

| Polysaccharide-based (e.g., Chiralpak®) | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase | Formation of transient diastereomeric complexes via hydrogen bonding, π-π, and dipole-dipole interactions. |

| Macrocyclic Glycopeptide (e.g., Chirobiotic™) | Reversed-phase or Polar Organic | Multiple interaction mechanisms including ionic and hydrogen bonding. |

| Cyclodextrin-based | Reversed-phase | Inclusion complexation where one enantiomer fits better into the cyclodextrin (B1172386) cavity. |

This table describes common approaches for chiral separations; no specific method has been published for this compound.

Computational Chemistry Approaches to 2 Benzoxazoleethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing molecules of the size and complexity of 2-Benzoxazoleethanamine. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and its ground-state electronic properties.

The process typically involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set (e.g., 6-31G(d,p)) to model the molecule's electron density. researchgate.net From these calculations, key properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are derived. The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. Other quantum chemical descriptors, such as electronegativity, chemical hardness, and the global electrophilicity index, can also be calculated to predict the molecule's reactivity. researchgate.net

Table 1: Examples of Quantum Chemical Properties Calculable for this compound using DFT

| Property | Symbol | Significance |

| Total Energy | E_total | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Global Hardness | η | Resistance to change in its electron distribution. researchgate.net |

| Global Electrophilicity Index | ω | The propensity of the species to accept electrons. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF) theory and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy. nih.govresearchgate.net

While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate results from less intensive methods. For a molecule like this compound, these high-accuracy calculations can provide precise values for thermochemical data, such as heats of formation, and can be particularly useful for studying systems where DFT may not perform as well, such as in cases of significant electron correlation. researchgate.net For instance, ab initio calculations have been successfully applied to related benzoxazole (B165842) derivatives to compute vibrational frequencies and compare them with experimental spectroscopic data. nih.gov

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov This approach calculates the energies of excited states, allowing for the prediction of absorption maxima (λ_max). The calculations can also be performed with the inclusion of solvent models to simulate the spectrum in different media, as solvent polarity can significantly influence absorption characteristics. researchgate.netnih.gov

NMR Spectroscopy: Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for molecules like this compound. The most common approach involves using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. doi.org These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts that can be directly compared with experimental NMR spectra, aiding in structure elucidation. doi.orgrsc.org

Table 2: Illustrative Output of Predicted Spectroscopic Data for a Molecule

| Spectroscopy Type | Predicted Parameter | Computational Method | Information Gained |

| UV-Vis | λ_max (nm) | TD-DFT | Wavelength of maximum light absorption. nih.gov |

| ¹H NMR | Chemical Shift δ (ppm) | DFT (GIAO) | Electronic environment of hydrogen atoms. doi.org |

| ¹³C NMR | Chemical Shift δ (ppm) | DFT (GIAO) | Electronic environment of carbon atoms in the skeleton. doi.org |

| IR / Raman | Vibrational Frequencies (cm⁻¹) | DFT | Frequencies of molecular vibrations (bond stretching, bending). nih.gov |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of molecular motion, conformational changes, and intermolecular interactions. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

The process involves generating a variety of possible conformations of the ligand and positioning them within the active site of the receptor. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. researchgate.net Docking studies on related benzoxazole and benzothiazole (B30560) derivatives have been used to investigate their potential as inhibitors of targets like DNA gyrase and the SARS-CoV-2 main protease. researchgate.netnih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. scielo.br

Table 3: Hypothetical Docking Simulation Results for this compound Against a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase A | -8.5 | LYS 72, GLU 91 | Hydrogen Bond |

| LEU 148, VAL 25 | Hydrophobic Interaction | ||

| PHE 147 | π-Alkyl Interaction | ||

| Example Protease B | -7.2 | HIS 41, CYS 145 | Hydrogen Bond, Covalent (potential, if applicable) |

| MET 165, LEU 167 | Hydrophobic Interaction |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Solvation models are used in computational chemistry to account for these effects. There are two main types:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant, which reduces the computational cost. This approach is useful for estimating how a solvent might affect properties like conformational stability. nih.gov

Explicit Solvation Models: In this more computationally intensive approach, the solute (this compound) is placed in a box filled with a large number of individual solvent molecules (e.g., water). An MD simulation is then run to observe the dynamic interactions between the solute and the solvent molecules directly. scielo.br

These simulations can reveal how the solvent affects the conformational flexibility of the molecule, the stability of different conformers, and the accessibility of certain functional groups for intermolecular interactions. nih.govscielo.br Studies on related naphthoxazole derivatives have shown that changing solvent polarity can dramatically alter their photophysical properties, highlighting the critical importance of considering solvent effects. nih.gov

Theoretical Exploration of Reaction Mechanisms and Pathways

Transition State Analysis and Activation Energy Calculations

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the pathways of complex organic reactions, such as the formation of the benzoxazole ring. These calculations can identify intermediate structures, transition states, and the energy barriers that must be overcome for the reaction to proceed.

A key aspect of this analysis is the calculation of the activation energy (Ea), which is the minimum energy required to initiate a chemical reaction. For the synthesis of benzoxazoles, computational models have been used to determine the most plausible reaction mechanisms by comparing the energy profiles of different potential pathways. For instance, in the oxidative cyclization process to form a benzoxazole ring, DFT calculations can compare different routes, such as those involving various intermediates or concerted steps.

One computational study supported a mechanism involving a concerted reductive elimination, calculating a Gibbs free energy of activation (ΔG‡) of 7.6 kcal/mol for the key transition state, which was significantly lower than alternative pathways. researchgate.net Another theoretical investigation into the synthesis of benzoxazole-2-carboxylate derivatives also employed DFT calculations to model the potential energy profile of the cyclization, corroborating that the formation of the benzoxazole ring is the favored outcome. researchgate.net These theoretical findings are in strong agreement with experimental results, demonstrating the predictive power of computational analysis in synthetic chemistry. researchgate.netresearchgate.net

Table 1: Calculated Activation Energy for Benzoxazole Formation

| Reaction Pathway | Computational Method | Calculated Parameter | Value (kcal/mol) | Source |

|---|---|---|---|---|

| Concerted Reductive Elimination | DFT | Gibbs Free Energy of Activation (ΔG‡) | 7.6 | researchgate.net |

Reaction Coordinate Mapping

Reaction coordinate mapping is a sophisticated computational technique used to study the complex dynamics of chemical reactions, particularly in condensed phases or involving interactions with a complex environment. arxiv.org This method aims to simplify the problem by identifying a "reaction coordinate"—a key collective environmental or molecular coordinate—that is most critical to the reaction's progress. arxiv.org This coordinate is then incorporated into an "augmented system," which is studied explicitly, while the remaining environmental degrees of freedom are treated in a more simplified manner. arxiv.org

This approach is particularly useful for understanding complex quantum dissipative dynamics and non-adiabatic processes, such as those that might occur during photochemical reactions. arxiv.orghw.ac.uk While the literature provides detailed theoretical frameworks for reaction-coordinate mapping, specific applications of this technique to the synthesis or reactivity of this compound or other benzoxazole derivatives are not prominently documented in the reviewed sources. However, the technique holds potential for future studies to explore the detailed energy landscapes and dynamic pathways of benzoxazole reactions, especially in complex solvent environments or under photochemical conditions. hw.ac.uk

In Silico Screening and Virtual Ligand Design Principles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov In silico screening and virtual ligand design are powerful computational strategies that leverage this structural motif to accelerate the discovery of new therapeutic agents. These methods allow researchers to computationally evaluate vast libraries of chemical compounds for their potential to interact with a specific biological target, such as an enzyme or receptor.

The process often begins with a virtual library of compounds, which can contain millions or even billions of structures. These libraries are then screened using techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. nih.govpnrjournal.com

Several successful applications of these principles to the benzoxazole scaffold have been reported:

SIRT3 Inhibitors : A virtual screening workflow using shape-based filtering and flexible docking was applied to the ChemBridge database to identify novel inhibitors of Sirtuin 3 (SIRT3), a mitochondrial protein implicated in metabolic homeostasis and cancer. This in silico campaign led to the identification and subsequent experimental validation of a 5-amino-2-phenyl-benzoxazole scaffold as a new class of SIRT3 inhibitors. nih.gov

Estrogen Receptor Beta (ERβ) Agonists : In a proof-of-concept study, a massive chemical space of 97 million virtual compounds was screened for agonists of the human estrogen receptor beta. The 2-aryl-benzoxazole scaffold, known to produce high-affinity agonists, was a key component of the virtual library, demonstrating the power of these methods to identify potent ligands from ultralarge chemical spaces. acs.org

SARS-CoV-2 Protease Inhibitors : A combination of docking, molecular dynamics, and free energy studies was employed to screen novel benzoxazole-thiazolidinone hybrids as potential inhibitors of the SARS-CoV-2 proteases, which are essential for viral replication. nih.gov

These examples highlight how the principles of virtual screening and ligand design, centered on scaffolds like benzoxazole, provide a rational, time-efficient, and cost-effective approach to modern drug discovery. nih.govnih.govacs.org

Cheminformatics and Data Mining for Structure-Activity Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. This field is crucial for identifying structure-activity relationships (SAR), which describe how a molecule's chemical structure influences its biological effects.

Database Utilization for Compound Discovery

The foundation of modern cheminformatics is the availability of large, curated chemical databases. nih.gov Databases such as ChEMBL, PubChem, and commercial libraries like the ChemBridge database contain information on millions of compounds, including their structures, properties, and reported biological activities. nih.govnih.gov

Computational researchers mine these databases to discover new compounds with desired properties. For example, the virtual screening study that identified the 5-amino-2-phenyl-benzoxazole scaffold as a SIRT3 inhibitor began by screening the compounds within the ChemBridge database. nih.gov In another innovative approach, researchers used an enzyme responsible for the final cyclization step in the biosynthesis of benzoxazolinate (B34429) as a probe for genome mining. This led to the discovery that the gene cluster for producing these compounds is widespread across various bacteria, uncovering a new class of natural products. researchgate.net These examples show how databases can be leveraged not just for screening known compounds but also for discovering entirely new biosynthetic pathways and the molecules they produce.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. chemijournal.com By developing a robust QSAR model, researchers can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

Numerous QSAR studies have been performed on benzoxazole derivatives to model their various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.nettandfonline.comnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties, and shape.

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, and other properties, which are then correlated with biological activity. nih.govrsc.org The statistical robustness of these models is evaluated using parameters like the leave-one-out cross-validation coefficient (q² or Rcv²) and the predictive correlation coefficient (r²pred or Rpred²). tandfonline.comnih.gov

Table 2: Examples of QSAR Models for Benzoxazole Derivatives

| Biological Activity | QSAR Model | q² (Rcv²) | r²pred (Rpred²) | Key Descriptors/Fields | Source |

|---|---|---|---|---|---|

| Anti-inflammatory | CoMFA | 0.753 | 0.788 | Steric, Electrostatic | tandfonline.com |

| Anti-inflammatory | CoMSIA | 0.646 | 0.663 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | tandfonline.com |

| Anticancer (MCF-7 cells) | CoMFA | 0.568 | 0.5057 | Steric, Electrostatic | nih.govrsc.org |

| Anticancer (MCF-7 cells) | CoMSIA | 0.669 | 0.6577 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | nih.govrsc.org |

| Antimicrobial | MLR | Not reported | Not reported | Topological parameters, Kier's molecular connectivity | researchgate.net |

These QSAR models, often complemented by molecular docking studies, provide valuable insights into the structural features required for potent biological activity, guiding the rational design of new and more effective benzoxazole-based therapeutic agents. researchgate.netnih.gov

Molecular Target Identification and Biological Activity Research

Enzyme Modulation and Inhibition Studies

Benzoxazole (B165842) derivatives have been extensively studied for their ability to modulate the activity of various enzymes, demonstrating potential as therapeutic agents.

A significant area of research has focused on the anti-inflammatory potential of benzoxazole derivatives, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netconsensus.app The COX enzymes, particularly COX-1 and COX-2, are key mediators in the inflammatory pathway. nih.gov While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the inhibition of COX-1 is associated with undesirable side effects such as gastrointestinal issues. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.gov

Studies have identified 2-substituted benzoxazole derivatives as potent and selective inhibitors of the COX-2 enzyme. nih.govnih.gov For instance, a series of 2-(2-arylphenyl)benzoxazoles were synthesized and evaluated for their COX inhibitory potential. Several compounds within this series demonstrated selective inhibition of COX-2, with some exhibiting anti-inflammatory potency comparable or superior to established drugs like diclofenac (B195802) and celecoxib. nih.gov The selectivity of these compounds is attributed to specific interactions within the COX-2 active site. nih.gov

The table below summarizes the COX inhibitory activity of selected 2-(2-arylphenyl)benzoxazole derivatives. nih.gov

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| 3g | >100 | 0.09 | >1111 |

| 3n | >100 | 0.05 | >2000 |

| 3o | >100 | 0.08 | >1250 |

| Celecoxib | 15 | 0.04 | 375 |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

In addition to COX enzymes, research has also explored the proteinase inhibitory effects of benzoxazole derivatives as another mechanism for their anti-inflammatory action. researchgate.net

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a crucial role in cellular regulation. Inhibition of proteasome activity can induce apoptosis in cancer cells, making it an important target for anticancer drug development. nih.gov

Preliminary investigations into the mechanism of action of certain benzoxazole derivatives have suggested a potential role in proteasome inhibition. nih.gov In a study evaluating the in vitro antitumor activity of novel benzothiazole (B30560), benzimidazole, and benzoxazole derivatives, it was observed that some of these compounds induced cytosolic vacuolization in HCT-116 cells. nih.gov This phenomenon has been previously linked to the inhibition of the proteasome, which promotes protein ubiquitination. nih.gov While these findings are preliminary, they suggest that the benzoxazole scaffold may be a valuable starting point for the design of new proteasome inhibitors. Further mechanistic studies are required to confirm this activity and elucidate the specific interactions with the proteasome complex. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling

The biological effects of benzoxazole derivatives are also mediated through their interaction with specific cellular receptors. Understanding these ligand-receptor interactions is crucial for optimizing drug design. nih.govnih.gov

Benzoxazole derivatives have shown binding affinity for various receptors, including receptor tyrosine kinases. For example, a specific benzoxazole compound was identified as a potent and selective inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in angiogenesis. This compound demonstrated effectiveness in in vivo models of angiogenesis. globalresearchonline.net

Another class of receptors targeted by benzoxazole derivatives are the G-protein coupled receptors, specifically the Glycoprotein IIb/IIIa inhibitors, which play a role in platelet aggregation. A series of benzoxazole GPIIb/IIIa inhibitors have been developed, demonstrating the versatility of this scaffold in targeting different receptor types. globalresearchonline.net

The interaction between a ligand and its receptor is determined by their respective three-dimensional structures and chemical properties. Molecular docking studies are often employed to predict and analyze these interactions, providing insights into the structural basis of ligand-receptor recognition. nih.gov

For benzoxazole derivatives that selectively inhibit COX-2, molecular modeling has shown that the benzoxazole core fits into the active site of the enzyme, with specific substitutions on the phenyl ring forming key interactions with amino acid residues. These interactions, which may include hydrogen bonds and hydrophobic interactions, are responsible for the observed potency and selectivity. nih.gov The ability to model these interactions allows for the rational design of new derivatives with improved affinity and selectivity for their target receptors.

Investigation of Cellular Pathway Perturbation

By interacting with enzymes and receptors, benzoxazole derivatives can perturb various cellular signaling pathways that control fundamental processes like cell growth, proliferation, and apoptosis. nih.govnih.gov

Research has shown that certain benzoxazole-based compounds can function as potent inhibitors of mTOR (mammalian target of rapamycin). researchgate.net The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. researchgate.net In one study, specific benzoxazole derivatives were found to suppress the mTOR/p70S6K signaling pathway, leading to the induction of apoptosis and cell cycle arrest in breast cancer cell lines. researchgate.net

The table below presents the antiproliferative activity of selected benzoxazole derivatives against breast cancer cell lines, which is linked to their mTOR inhibitory activity. researchgate.net

| Compound | Cell Line | IC₅₀ (μM) |

| B4 | MCF-7 | 4.96 |

| B11 | MCF-7 | 6.21 |